2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one
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Overview
Description
(4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitrobenzylidene group attached to the oxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzaldehyde+2-methyl-1,3-oxazol-5(4H)-oneBase, Heat(4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Industrial Production Methods
In an industrial setting, the synthesis of (4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(4-aminobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-methyl-4-(4-aminobenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group.
(4Z)-2-methyl-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a chloro group instead of a nitro group.
(4Z)-2-methyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(4Z)-2-methyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
(4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6- |
InChI Key |
ODNSPFZFMYOBLW-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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